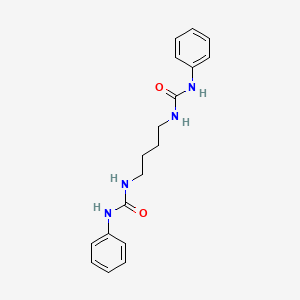
Butane, 1,4-bis(3-phenylureido)-
Vue d'ensemble
Description
Butane, 1,4-bis(3-phenylureido)-, also known as 1,4-bis(3-phenylureido)butane, is a chemical compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in water and organic solvents. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. Butane, 1,4-bis(3-phenylureido)-, has a wide range of applications in the laboratory, including synthesis, catalysis, and spectroscopy.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Process : 1,4-Bis(3-phenylureido)-butane can be synthesized through various chemical reactions. For instance, derivatives of bisthiourea including 1,4-bis(3-phenylureido)-butane have been synthesized and characterized using techniques like IR, 1H NMR, and 13C NMR. Such compounds exhibit specific thermal decomposition properties (Pansuriya et al., 2012).
Crystal Structure Analysis : The crystal structure of 1,4-bis(3-phenylureido)-butane and similar compounds has been investigated, revealing details about molecular configurations and packing in various conditions. Such studies contribute to understanding the physical properties of these compounds (Cody & Corey, 1969).
Polymer Synthesis
- Polymer Applications : The compound is used in synthesizing thermally stable and organosoluble polymers. For example, new poly(ether–ester–imide)s have been synthesized using 1,4-bis(3-phenylureido)-butane derivatives, showing significant thermal stability and solubility in organic solvents (Faghihi et al., 2011).
Catalysis and Chemical Reactions
Catalytic Applications : Derivatives of 1,4-bis(3-phenylureido)-butane have been employed in catalytic processes. For instance, they have been used in the efficient synthesis of spiro-4H-pyrans, indicating their potential as catalysts in organic synthesis (Goli-Jolodar et al., 2016).
Chemical Reactions and Transformations : The compound and its derivatives play a role in various chemical reactions, such as the selective oxidation of sulfides to sulfoxides, showcasing its utility in chemical transformations (Manesh et al., 2015).
Photophysical Studies
- Photophysical Properties : Studies have been conducted on the photophysical behavior of 1,4-bis(3-phenylureido)-butane derivatives. These studies involve the synthesis of novel macromolecules and their examination under different conditions, providing insights into their photophysical properties (Saleh et al., 2016).
Textile Industry Applications
- Dyeing Performance : The compound has been used in the synthesis of bisazo disperse dyes for the textile industry. These dyes, based on 1,4-bis(3-phenylureido)-butane, show enhanced dyeing performance on polyethylene terephthalate fabrics, indicating its application in textile coloring (Wang et al., 2021).
Propriétés
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXMLGUIEKQAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340439 | |
| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64544-76-9 | |
| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




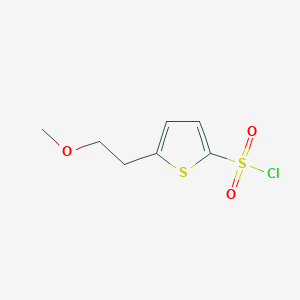
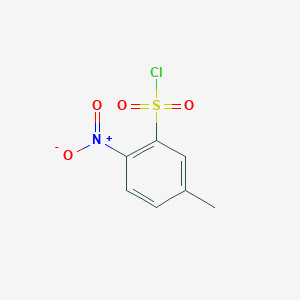
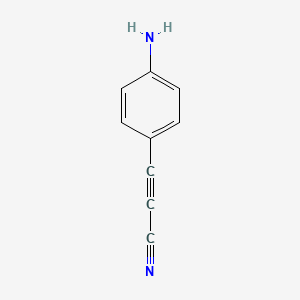
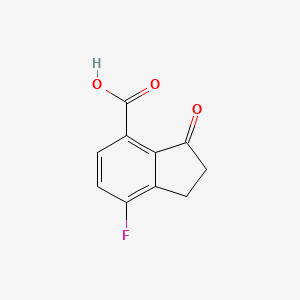
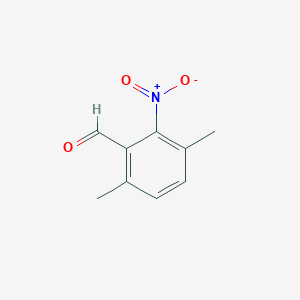

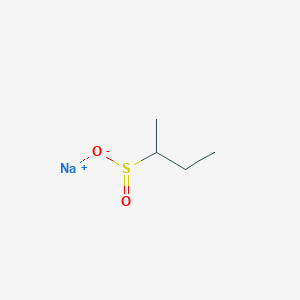
![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
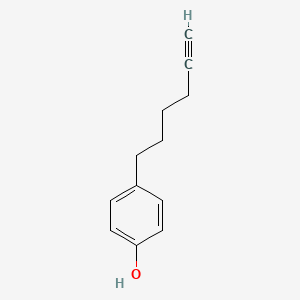
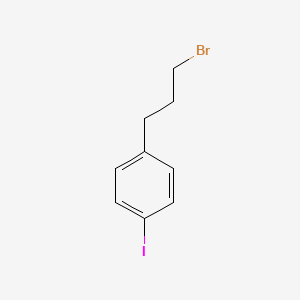
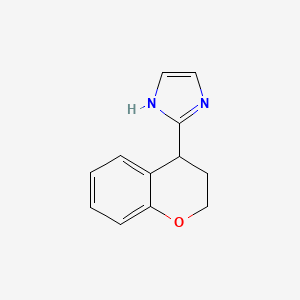
![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)
